4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural features include:
- 4-(4-Bromophenyl substituent: A bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence halogen bonding interactions in biological systems.
Their biological relevance often relates to kinase inhibition, antimicrobial activity, or anticancer properties .
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h1-7,15H,8-9H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOLTVSIULLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Br)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1021265-72-4) belongs to a class of pyrrolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.3 g/mol. The structure includes a bromophenyl group and a thiophenylmethyl moiety attached to a pyrrolo-pyrimidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 1021265-72-4 |
Biological Activities
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that pyrrolo[3,4-d]pyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to the one in focus have shown potency against various cancer cell lines with IC50 values in the nanomolar range .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. A study indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibited significant anti-inflammatory activity compared to standard drugs like ibuprofen .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. It demonstrated promising results in vitro against bacterial strains and fungi .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Pyrrolo[3,4-d]pyrimidines may act as inhibitors of key enzymes involved in nucleotide synthesis and cellular proliferation pathways. For example, they have been shown to inhibit thymidylate synthase and other enzymes critical for DNA synthesis and repair .
- Receptor Modulation : The bromophenyl and thiophenyl groups can interact with specific receptors or proteins within cells, modulating their activity and leading to downstream effects that contribute to the observed biological activities.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Anticancer Efficacy : In a study involving KB human tumor cells expressing folate receptors (FRs), the compound displayed high levels of activity with an IC50 value as low as 1.7 nM . This suggests selective targeting of cancer cells while minimizing effects on normal cells.
- Anti-inflammatory Evaluation : A series of pyrrolo[3,4-d]pyrimidine derivatives were tested for their anti-inflammatory properties in animal models. Results showed a reduction in inflammatory markers comparable to established anti-inflammatory agents .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has shown that related pyrrolopyrimidine compounds can act as protein kinase inhibitors, leading to the development of FDA-approved drugs like Ribociclib and Ruxolitinib .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of bromine and thiophene functionalities may enhance the antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .
Neuroprotective Effects
Some pyrrolopyrimidine derivatives have exhibited neuroprotective effects in preclinical models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease by mitigating oxidative stress and inflammation .
Synthesis and Derivative Development
The synthesis of 4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from simpler precursors. The ability to modify the substituents on the pyrrolopyrimidine scaffold allows researchers to fine-tune the biological activity and selectivity of these compounds .
Case Study: Antitumor Evaluation
In a recent study published in Molecules, a series of pyrrolopyrimidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The study found that certain modifications to the compound significantly enhanced its cytotoxicity compared to standard chemotherapeutics .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression. These studies suggest that the compound may effectively inhibit key enzymes involved in tumor growth .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs (data inferred from evidence):
Key Findings:
Substituent Effects on Lipophilicity :
- Bromine (logP ~2.68) and chlorine (logP ~2.03) substituents increase lipophilicity compared to methoxy (logP ~1.5) or hydroxyl (logP ~0.5) groups, affecting bioavailability .
- Thiophene rings (logP ~1.8) balance hydrophobicity and electronic interactions .
Synthetic Yields :
- Analogs with electron-withdrawing groups (e.g., Br, Cl) show moderate to high yields (82–87%) due to stabilized intermediates .
Biological Implications :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or stepwise functionalization. A typical approach involves cyclocondensation of bromophenyl-substituted aldehydes with thiourea derivatives, followed by alkylation using thiophen-2-ylmethyl groups. For example, similar pyrrolo-pyrimidine scaffolds were synthesized via Suzuki coupling for aryl group introduction and nucleophilic substitution for thiophene attachment . Optimization of solvent (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) is critical for yield improvement.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization involves:
- 1H/13C NMR : To confirm regiochemistry of the bromophenyl and thiophene groups. For instance, thiophene protons typically appear as doublets near δ 7.0–7.5 ppm, while pyrrolo-pyrimidine NH signals resonate at δ 8.5–10.5 ppm .
- HRMS : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
- TLC/HPLC : For purity assessment (Rf ~0.2–0.4 in MeOH/CHCl₃ systems) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yields and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Screen reaction parameters (temperature, solvent polarity, catalyst loading) using factorial designs. For example, reported a 35% yield for a similar compound, which could be improved via microwave-assisted synthesis or flow chemistry .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency for bromophenyl-thiophene linkages .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against neutrophil elastase (NE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) at varying concentrations (0.1–100 µM). Similar pyrrolo-pyrimidines showed IC₅₀ values <1 µM in NE inhibition assays .
- Cellular Assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., IL-6/IL-8 suppression in macrophages) .
Q. How can structure-activity relationships (SAR) be studied to enhance therapeutic potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl or fluorophenyl) and evaluate activity changes. demonstrated that 4-hydroxyphenyl analogs exhibited enhanced anti-diabetic activity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (Hammett constants) with bioactivity .
Q. What computational methods are effective for studying its mechanism of action?
- Methodological Answer :
- Molecular Docking : Dock the compound into NE’s active site (PDB: 1H1B) using AutoDock Vina. Focus on interactions with Ser195 and His57 residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple sources (e.g., patents, journals) and apply statistical tools (ANOVA) to identify confounding variables (e.g., assay protocols, cell lines).
- Orthogonal Validation : Confirm activity using independent methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
